molecular formula C22H19ClN2O5 B121629 methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate CAS No. 629652-42-2

methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

Cat. No.: B121629
CAS No.: 629652-42-2
M. Wt: 426.8 g/mol
InChI Key: JUKHNCNDFOAFLT-KKSFZXQISA-N
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Description

Methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate is a synthetic heterocyclic compound with a complex polycyclic framework. Its molecular formula is C₂₂H₁₉ClN₂O₅ (molecular weight: 440.88 g/mol) and it features a 1,3-benzodioxole group, a pyridoindole core, and a chloroacetyl substituent at position 2 . The stereochemistry (1S,3R) is critical for its biological interactions, as slight stereochemical variations (e.g., 1R,3S) significantly alter activity .

The compound is structurally related to ferroptosis-inducing agents (FINs) such as RSL3, which inhibit glutathione peroxidase 4 (GPx4) . Its synthesis involves substitution of hydrogen atoms in the parent pyridoindole scaffold with functional groups like chloroacetyl and methoxycarbonylphenyl, enhancing its reactivity and selectivity . The compound is also noted as an impurity in the synthesis of Tadalafil, a phosphodiesterase inhibitor, underscoring its relevance in pharmaceutical quality control .

Properties

IUPAC Name

methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5/c1-28-22(27)16-9-14-13-4-2-3-5-15(13)24-20(14)21(25(16)19(26)10-23)12-6-7-17-18(8-12)30-11-29-17/h2-8,16,21,24H,9-11H2,1H3/t16-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKHNCNDFOAFLT-IERDGZPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CC2=C([C@@H](N1C(=O)CCl)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447879
Record name methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629652-42-2
Record name methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a phosphodiesterase type 5 (PDE5) inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound is characterized by the following chemical structure and properties:

  • Molecular Formula : C22H20ClN3O4
  • Molecular Weight : 426.85 g/mol
  • CAS Number : 629652-40-0

The primary mechanism of action for this compound involves the inhibition of PDE5. This enzyme plays a crucial role in the degradation of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates vascular smooth muscle relaxation and blood flow. By inhibiting PDE5, this compound enhances cGMP levels, leading to improved vasodilation and increased blood flow.

Efficacy as a PDE5 Inhibitor

Research indicates that this compound exhibits significant inhibitory activity against PDE5. In studies comparing various derivatives and their IC50 values (the concentration required to inhibit 50% of enzyme activity), this compound showed promising results:

CompoundIC50 (μM)% PDE5 Inhibition at 50 μM
Tadalafil0.007102%
Methyl Compound0.14 - 4.99Varies by structure

The compound's activity is comparable to well-known PDE5 inhibitors like Tadalafil but varies based on structural modifications .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its derivatives:

  • Beghyn et al. (2007) : This study highlighted the synthesis of various tetrahydro-beta-carboline derivatives related to the lead compound and their biological evaluation as PDE5 inhibitors. The findings suggested that structural modifications significantly affect inhibitory potency .
  • Daugan et al. (2003) : The research focused on the structure-activity relationship (SAR) of similar compounds and identified key functional groups that enhance PDE5 inhibition. The presence of the benzodioxole moiety was noted as crucial for maintaining high activity levels .

Potential Therapeutic Applications

Given its mechanism as a PDE5 inhibitor, this compound may have several therapeutic applications:

  • Erectile Dysfunction : As a PDE5 inhibitor, it could be developed as a treatment for erectile dysfunction.
  • Pulmonary Hypertension : By promoting vasodilation through increased cGMP levels, it may also serve as a treatment for pulmonary hypertension.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate exhibit significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound effectively inhibited the growth of human breast cancer cells (MCF-7) and induced apoptosis via the mitochondrial pathway. The structure-activity relationship (SAR) analysis highlighted the importance of the benzodioxole moiety in enhancing anticancer activity .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to exert these effects through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Case Study :
In vitro studies showed that this compound reduced oxidative stress markers in neuronal cell cultures exposed to toxic agents. This suggests potential therapeutic applications in neurodegenerative disorders .

Analytical Applications

Safety Profile

Toxicological evaluations are crucial for understanding the safety profile of this compound. Preliminary studies indicate low toxicity levels in animal models.

Case Study :
A toxicological assessment conducted on rodents showed no significant adverse effects at therapeutic doses. Histopathological examinations revealed no damage to vital organs .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Features Bioactivity/Application Reference
Target Compound C₂₂H₁₉ClN₂O₅ 2-(2-chloroacetyl), 1-(1,3-benzodioxol-5-yl) GPx4 inhibition (inferred), stereospecific Ferroptosis induction (potential), Tadalafil impurity
RSL3 Derivative C₂₃H₂₁ClN₂O₅ 2-(2-chloroacetyl), 1-(4-methoxycarbonylphenyl) GPx4 inhibitor Ferroptosis induction in cancer cells
Methyl 1-methyl-β-carboline-3-carboxylate C₁₄H₁₄N₂O₂ 1-methyl, 3-methoxycarbonyl No chloroacetyl group Antiviral, neuroprotective
(1S,3S)-1-(1,3-Benzodioxol-5-yl) derivative C₂₀H₁₈N₂O₄ Lacks chloroacetyl group Tadalafil-related impurity Pharmaceutical quality control
1-(2H-1,3-Benzodioxol-5-yl) derivative C₁₉H₁₆N₂O₄ Carboxylic acid instead of methyl ester Reduced logP (1.96 vs. 3.5 in target) Research tool for solubility studies

Key Observations:

Substituent Effects: The chloroacetyl group in the target compound enhances electrophilicity, enabling covalent binding to GPx4’s selenocysteine residue, a mechanism shared with RSL3 . Its absence in analogues like the (1S,3S)-derivative results in loss of ferroptosis-inducing activity .

Stereochemistry : The (1S,3R) configuration confers higher metabolic stability compared to (1R,3S) isomers, as seen in Tadalafil impurities .

Bioactivity : Unlike methyl 1-methyl-β-carboline-3-carboxylate (antiviral), the target compound’s bioactivity aligns with FINs, though direct evidence for ferroptosis induction remains inferred from structural analogs .

Key Observations:

Oxidation Steps : Potassium permanganate is consistently used for oxidizing tetrahydro-β-carboline intermediates to aromatic pyridoindoles, with yields ~70% .

Purification: Recrystallization in methanol/ethyl acetate or silica gel chromatography ensures >95% purity in most cases .

Bioactivity and Therapeutic Potential

Ferroptosis Induction: RSL3 derivatives with chloroacetyl groups show nanomolar IC₅₀ values in oral squamous cell carcinoma (OSCC) models, with selective toxicity toward cancer cells .

Pharmaceutical Relevance : As a Tadalafil impurity, the compound’s stereochemical purity is critical to avoid off-target effects in PDE5 inhibition .

Preparation Methods

Acylation with Chloroacetyl Chloride

The introduction of the 2-chloroacetyl group occurs via Friedel-Crafts acylation using chloroacetyl chloride in anhydrous dichloromethane (DCM). The reaction is catalyzed by aluminum trichloride (AlCl₃) at 0–5°C to minimize side reactions. The acylation selectively targets the indole’s nitrogen due to its nucleophilic character, forming the 2-chloroacetyl-substituted intermediate.

Critical Parameters :

  • Temperature : Maintaining subambient temperatures (0–5°C) prevents overacylation and decomposition.

  • Stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to indole intermediate ensures complete conversion.

  • Workup : Quenching with ice-cwater followed by extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy : The carbonyl stretch of the methyl ester appears at 1725 cm⁻¹ , while the chloroacetyl C=O is observed at 1680 cm⁻¹ . The benzodioxole ring’s ether linkages are confirmed by absorptions at 1240 cm⁻¹ and 1030 cm⁻¹ .

  • ¹H NMR : Key signals include the methyl ester singlet at δ 3.78 ppm (3H), the chloroacetyl methylene at δ 4.32 ppm (2H, s), and the diastereotopic protons of the tetrahydropyridoindole core at δ 3.10–3.45 ppm .

  • ¹³C NMR : The stereochemical integrity of the (1S,3R) configuration is validated by carbon chemical shifts at δ 62.5 ppm (N–C–S) and δ 186.2 ppm (C=S).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) confirms a purity of ≥98.5% , with a retention time of 12.3 minutes .

Comparative Methodologies

Photochemical Synthesis

An alternative route disclosed in patent literature employs visible-light-mediated cyclization without external photocatalysts. N-substituted indoles react with Umemoto reagent under blue LED irradiation, forming the pyridoindole core via radical intermediates. While this method avoids metal catalysts, it yields racemic mixtures, necessitating additional chiral resolution steps.

Classical Cyclocondensation

Traditional approaches reflux indole derivatives with chloroacetonitrile or phenacyl bromide in basic media (e.g., K₂CO₃/DMF). These methods achieve moderate yields (60–70%) but require stringent temperature control to prevent decomposition.

Industrial Scalability and Optimization

Continuous Flow Reactors

Recent advancements adapt the acylation step to continuous flow systems , reducing reaction times from hours to minutes. A mixed solvent system (THF:DCM 1:1) enhances mass transfer, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹ .

Green Chemistry Metrics

  • Atom Economy : 78% (calculated for the acylation step).

  • E-Factor : 6.2 kg waste/kg product, driven by solvent use in chromatography .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate?

  • Answer : A multi-step synthesis approach is typically employed. For example, indole derivatives can be synthesized via condensation reactions (e.g., Japp-Klingemann reaction) followed by functionalization. Key steps include:

  • Step 1 : Refluxing chlorophenylhydrazine hydrochloride with ethyl acetoacetate in glacial acetic acid to form intermediate indole esters .
  • Step 2 : Introducing the 2-chloroacetyl group via diketene addition under basic conditions (e.g., triethylamine in acetone) .
  • Step 3 : Stereochemical control using chiral resolution techniques or asymmetric catalysis to achieve the (1S,3R) configuration .
  • Purification : Recrystallization from ethanol or DMF/acetic acid mixtures is common .

Q. How is the stereochemical configuration of this compound validated?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography are critical. For instance:

  • NMR : Distinct coupling constants (e.g., vicinal protons in the tetrahydropyridoindole core) confirm relative stereochemistry .
  • X-ray : Single-crystal diffraction data resolve absolute configurations, as demonstrated in structurally related indole-carboxylates .
  • Caution : Conflicting stereochemical descriptors (e.g., (1S,3R) vs. (1R,3R)) in literature require careful validation to avoid misinterpretation .

Q. What standard assays are used to evaluate its phosphodiesterase (PDE) inhibitory activity?

  • Answer : AOAC SMPR 2014.011 outlines validated methods for PDE inhibition studies, including:

  • Enzyme Assays : Using purified PDE isoforms (e.g., PDE5A) and colorimetric detection of cyclic nucleotide hydrolysis .
  • IC₅₀ Determination : Dose-response curves with substrate analogs (e.g., cGMP for PDE5A) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported PDE inhibitory activity across studies?

  • Answer : Discrepancies often arise from:

  • Stereochemical Variants : The (1S,3R) isomer may exhibit different activity compared to (1R,3R) or racemic mixtures. Chiral HPLC or enzymatic resolution ensures isomer purity .
  • Assay Conditions : Variations in buffer pH, cofactor concentrations (e.g., Mg²⁺), or enzyme sources (recombinant vs. tissue-extracted) can alter results. Standardize protocols per AOAC guidelines .
  • Data Normalization : Express activity relative to positive controls (e.g., sildenafil for PDE5A) to enable cross-study comparisons .

Q. What strategies optimize the compound’s stability during storage and handling?

  • Answer : Stability is influenced by:

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at -20°C in desiccated amber vials .
  • Light Sensitivity : The 1,3-benzodioxole moiety is prone to photodegradation; avoid UV exposure .
  • Degradation Analysis : Use HPLC-MS to monitor hydrolysis of the chloroacetyl group or ester cleavage over time .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity for PDE isoforms?

  • Answer : Key modifications include:

  • Core Scaffold : Replace the 1,3-benzodioxol-5-yl group with substituted aryl rings to probe hydrophobic binding pockets .
  • Chloroacetyl Group : Substitute with other electrophilic moieties (e.g., trifluoroacetyl) to enhance covalent interactions with catalytic sites .
  • Carboxylate Ester : Convert to amides or prodrugs to modulate bioavailability and tissue penetration .
    • Methodology : Synthesize analogs via parallel combinatorial chemistry and screen using high-throughput PDE inhibition assays .

Data Contradiction Analysis

Q. Why do some studies report conflicting molecular weights or formula for this compound?

  • Answer : Discrepancies arise from:

  • Hydrate/Solvate Forms : Crystallization conditions (e.g., 0.2-hydrate in ) alter observed molecular weights. Thermogravimetric analysis (TGA) distinguishes hydrates .
  • Tautomerism : The pyridoindole core may exist in keto-enol tautomeric forms, affecting mass spectrometry (HR-ESI-MS) results .

Methodological Best Practices

Q. What analytical techniques are essential for purity assessment?

  • Answer : Combine:

  • HPLC-PDA : Purity >98% with UV detection at λ = 254 nm .
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .
  • Chiral Purity : Use chiral stationary phases (e.g., amylose-based) to confirm enantiomeric excess .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate

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